molecular formula C13H11N3O3 B6009075 ethyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylate

ethyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylate

Cat. No.: B6009075
M. Wt: 257.24 g/mol
InChI Key: IYYWQNWJHLUOJP-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylate is a heterocyclic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its fused ring structure, which includes both pyrazole and quinoline moieties

Preparation Methods

The synthesis of ethyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylate typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Friedländer Condensation: This step involves the condensation of an aromatic aldehyde with a ketone in the presence of an acid catalyst to form a quinoline derivative.

    Cyclization: The quinoline derivative undergoes cyclization with hydrazine or its derivatives to form the pyrazole ring.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of advanced catalysts and reaction conditions .

Chemical Reactions Analysis

Ethyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Cyclization: Further cyclization reactions can lead to the formation of more complex fused ring systems.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Ethyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the presence of both pyrazole and quinoline moieties, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-oxo-1,2-dihydropyrazolo[4,3-c]quinoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c1-2-19-13(18)7-3-4-8-10(5-7)14-6-9-11(8)15-16-12(9)17/h3-6H,2H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYYWQNWJHLUOJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=NC=C3C(=C2C=C1)NNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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